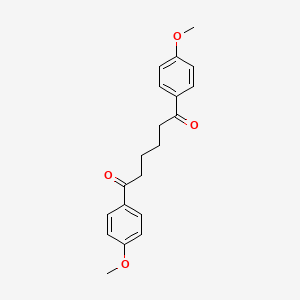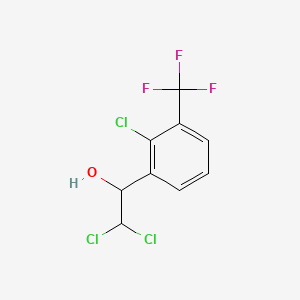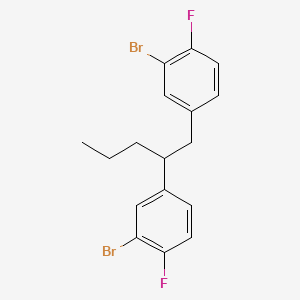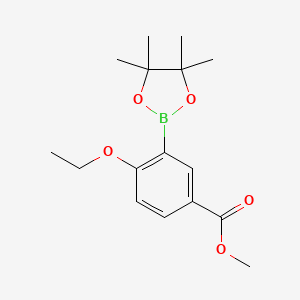
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexane-1,6-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hexane-1,6-dione in the presence of a base such as potassium carbonate (K2CO3) in refluxing methanol . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
Applications De Recherche Scientifique
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its cytotoxic activity against cancer cells may involve the induction of oxidative stress or interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: A similar compound with hydroxyl groups instead of methoxy groups.
1,7-Bis(4-methoxyphenyl)-4-(1,3-dioxolan-2-yl)heptane: Another structurally related compound with different functional groups.
Uniqueness
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is unique due to its specific arrangement of methoxyphenyl groups and hexane-1,6-dione backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
4280-49-3 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1,6-bis(4-methoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C20H22O4/c1-23-17-11-7-15(8-12-17)19(21)5-3-4-6-20(22)16-9-13-18(24-2)14-10-16/h7-14H,3-6H2,1-2H3 |
Clé InChI |
JQRBVENMUYHRHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)






![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)



